molecular formula C9H12FN3 B1382245 1-(2-Fluoropyridin-4-yl)piperazine CAS No. 1260227-71-1

1-(2-Fluoropyridin-4-yl)piperazine

Cat. No. B1382245
M. Wt: 181.21 g/mol
InChI Key: NASFFLBQJKRCOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine-containing compounds often involves the use of piperazine-based synthons, which facilitate its insertion into the molecule . For example, the preparations of certain compounds involve the building block t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoropyridin-4-yl)piperazine is represented by the InChI code 1S/C9H12FN3.2ClH/c10-9-7-8 (1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Application 1: Anti-tubercular Agents

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives are designed and evaluated for their anti-tubercular activity .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .

Application 2: Synthesis of Fluorinated Pyridines

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . This method has been applied in the synthesis of compounds possessing herbicidal activity .
  • Results or Outcomes : The synthesis resulted in high yield preparation of substituted 3-fluoropyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Application 3: Synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl] Benzamides

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl] benzamides .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
  • Results or Outcomes : The specific results or outcomes are not provided in the available resources .

Application 4: Histamine H3 and Sigma-1 Receptor Antagonists

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of piperazine and piperidine derivatives that act as histamine H3 and Sigma-1 receptor antagonists . These compounds have promising antinociceptive properties .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
  • Results or Outcomes : The specific results or outcomes are not provided in the available resources .

Application 5: Piperazine-Containing Drugs

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
  • Results or Outcomes : The specific results or outcomes are not provided in the available resources .

Application 6: Antimicrobial Polymers

  • Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of antimicrobial polymers .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
  • Results or Outcomes : The specific results or outcomes are not provided in the available resources .

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASFFLBQJKRCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)piperazine

CAS RN

1260227-71-1
Record name 1-(2-fluoropyridin-4-yl)piperazine
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